N-(pyridin-3-yl)guanidine dihydrochloride
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Overview
Description
N-(pyridin-3-yl)guanidine dihydrochloride is a chemical compound that belongs to the class of guanidines, which are known for their diverse biological activities. This compound features a pyridine ring attached to a guanidine moiety, making it a valuable scaffold in medicinal chemistry and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-yl)guanidine dihydrochloride typically involves the reaction of pyridine-3-carboxylic acid with guanidine under acidic conditions. The process can be summarized as follows:
Starting Materials: Pyridine-3-carboxylic acid and guanidine.
Reaction Conditions: The reaction is carried out in the presence of hydrochloric acid to facilitate the formation of the dihydrochloride salt.
Purification: The product is purified through recrystallization or other suitable methods to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Optimization: Reaction parameters such as temperature, pressure, and concentration are optimized for maximum yield.
Purification and Quality Control: The product undergoes rigorous purification and quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-yl)guanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the guanidine moiety to amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Amines derived from the guanidine moiety.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
N-(pyridin-3-yl)guanidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl)guanidine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in key biological pathways.
Pathways Involved: It modulates pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)guanidine dihydrochloride: Similar structure but with the pyridine ring attached at the 4-position.
N-(pyridin-2-yl)guanidine dihydrochloride: Pyridine ring attached at the 2-position.
Pyrrolopyrazine derivatives: Compounds with similar biological activities and synthetic routes.
Uniqueness
N-(pyridin-3-yl)guanidine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
2-pyridin-3-ylguanidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.2ClH/c7-6(8)10-5-2-1-3-9-4-5;;/h1-4H,(H4,7,8,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZUTNSYGMLRAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=C(N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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